molecular formula C7H5BrFNO3 B11862981 (3-Bromo-5-fluoro-4-nitrophenyl)methanol

(3-Bromo-5-fluoro-4-nitrophenyl)methanol

Cat. No.: B11862981
M. Wt: 250.02 g/mol
InChI Key: PBAGFRJZMVGGTC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of (3-Bromo-5-fluoro-4-nitrophenyl)methanol often involves large-scale chemical processes that ensure high efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-fluoro-4-nitrophenyl)methanol is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoro-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and binding affinity. These interactions can modulate biological pathways and result in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-fluoro-4-nitrophenyl)methanol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The combination of bromine, fluorine, and nitro groups provides a unique reactivity profile that can be exploited in various research applications .

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

(3-bromo-5-fluoro-4-nitrophenyl)methanol

InChI

InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2

InChI Key

PBAGFRJZMVGGTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CO

Origin of Product

United States

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